4-diethoxyphosphanyl-N,N-dimethyl-aniline
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Overview
Description
4-diethoxyphosphanyl-N,N-dimethyl-aniline is an organic compound with the molecular formula C12H20NO2P It is a derivative of aniline, featuring a dimethylamino group and a diethoxyphosphanyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-diethoxyphosphanyl-N,N-dimethyl-aniline typically involves the reaction of N,N-dimethylaniline with diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
N,N-dimethylaniline+diethyl phosphite→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-diethoxyphosphanyl-N,N-dimethyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The compound can participate in substitution reactions, where the diethoxyphosphanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Products with different functional groups replacing the diethoxyphosphanyl group.
Scientific Research Applications
4-diethoxyphosphanyl-N,N-dimethyl-aniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-diethoxyphosphanyl-N,N-dimethyl-aniline involves its interaction with molecular targets through its phosphanyl and dimethylamino groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A simpler derivative of aniline with only a dimethylamino group.
Diethyl 4-dimethylaminophenylphosphonate: Another compound with similar functional groups but different structural arrangement.
Uniqueness
4-diethoxyphosphanyl-N,N-dimethyl-aniline is unique due to the presence of both diethoxyphosphanyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
63620-84-8 |
---|---|
Molecular Formula |
C12H20NO2P |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
4-diethoxyphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C12H20NO2P/c1-5-14-16(15-6-2)12-9-7-11(8-10-12)13(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
PZTUCRXSJUYAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C1=CC=C(C=C1)N(C)C)OCC |
Origin of Product |
United States |
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